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Compound of Interest

Compound Name: 3-Formylphenyl 3-chlorobenzoate

Cat. No.: B2655669 Get Quote

Spectroscopic Analysis of 3-Formylphenyl 3-
chlorobenzoate: A Technical Guide
Introduction

3-Formylphenyl 3-chlorobenzoate is an organic compound of interest in drug development

and materials science. Its chemical structure, featuring an ester linkage between a 3-

chlorobenzoyl group and a 3-formylphenyl group, gives rise to a unique spectroscopic profile.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The

information presented herein is crucial for researchers and scientists involved in the synthesis,

characterization, and application of this and related molecules.

Predicted Spectroscopic Data
Due to the limited availability of published experimental data for 3-Formylphenyl 3-
chlorobenzoate, the following tables summarize predicted spectroscopic values. These

predictions are derived from the analysis of structurally similar compounds and the known

effects of the constituent functional groups.

Table 1: Predicted ¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~10.05 Singlet 1H
Aldehydic proton (-

CHO)

~8.20 Triplet 1H

H-2' (proton ortho to

the ester on the 3-

chlorobenzoyl ring)

~8.05 Doublet of Doublets 1H

H-6' (proton ortho to

the ester and meta to

the chlorine)

~7.85 Triplet 1H

H-2 (proton ortho to

the formyl group on

the 3-formylphenyl

ring)

~7.70 Doublet of Doublets 1H

H-6 (proton ortho to

the ester linkage on

the 3-formylphenyl

ring)

~7.60 Triplet 1H

H-5' (proton meta to

both the ester and the

chlorine)

~7.50 Doublet of Doublets 1H

H-4' (proton para to

the ester and meta to

the chlorine)

~7.40 Triplet 1H

H-5 (proton meta to

both the formyl and

ester groups)

~7.30 Doublet of Doublets 1H

H-4 (proton para to

the formyl group and

meta to the ester)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm
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Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~191.0 Aldehydic Carbon (-CHO)

~164.5 Ester Carbonyl Carbon (-COO-)

~151.0
C-3 (carbon attached to the ester on the 3-

formylphenyl ring)

~138.0 C-1 (carbon attached to the formyl group)

~135.0 C-3' (carbon attached to the chlorine)

~134.0
C-1' (carbon attached to the ester on the 3-

chlorobenzoyl ring)

~133.5 C-5'

~130.0 C-6'

~129.5 C-5

~128.0 C-2'

~127.5 C-4

~125.0 C-6

~122.0 C-2

~120.0 C-4'

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium Aromatic C-H stretch

~2850, ~2750 Weak
Aldehydic C-H stretch (Fermi

doublet)

~1735 Strong Ester C=O stretch

~1700 Strong Aldehyde C=O stretch

~1600, ~1580 Medium-Strong Aromatic C=C stretch

~1250 Strong Ester C-O stretch (asymmetric)

~1100 Strong Ester C-O stretch (symmetric)

~800-650 Strong
Aromatic C-H out-of-plane

bending

~750 Strong C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity Assignment

260/262 Moderate
[M]⁺˙ (Molecular ion peak with

³⁵Cl/³⁷Cl isotope pattern)

139/141 High
[ClC₆H₄CO]⁺ (3-chlorobenzoyl

cation, base peak)

121 Moderate

[HOC₆H₄CHO]⁺˙ (from

rearrangement) or

[C₆H₄CHO]⁺

111 Moderate [C₆H₄Cl]⁺

93 Low [C₆H₅O]⁺

75 Low [C₆H₃]⁺

Ionization Method: Electron Ionization (EI)
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 3-Formylphenyl 3-
chlorobenzoate.

Synthesis: Esterification of 3-Formylphenol with 3-
Chlorobenzoyl Chloride
A common method for the synthesis of this ester is the Schotten-Baumann reaction.[1][2]

Dissolution of Phenol: Dissolve 3-formylphenol (1 equivalent) in a suitable organic solvent

such as dichloromethane or diethyl ether.

Addition of Base: Add a base, such as pyridine or triethylamine (1.1 equivalents), to the

solution to act as a scavenger for the HCl byproduct.

Acylation: Slowly add 3-chlorobenzoyl chloride (1 equivalent) to the stirred solution at 0°C.

Reaction: Allow the reaction to warm to room temperature and stir for several hours until

completion, which can be monitored by thin-layer chromatography (TLC).

Work-up: Wash the reaction mixture with dilute aqueous HCl, followed by aqueous sodium

bicarbonate, and finally with brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-20 mg of purified 3-Formylphenyl 3-chlorobenzoate in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR

tube.[3][4] Ensure the sample is fully dissolved; if necessary, filter the solution to remove any

particulate matter.[3]

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.
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¹H NMR Acquisition:

Set the spectral width to approximately 12-15 ppm.

Use a pulse angle of 30-45 degrees.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set the spectral width to approximately 220-250 ppm.

Use a proton-decoupled pulse sequence.

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are

typically required due to the lower natural abundance and smaller gyromagnetic ratio of

the ¹³C nucleus.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts using the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle.[5]

Place the mixture in a pellet die and apply pressure to form a transparent pellet.[5]

Sample Preparation (Thin Film Method):

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
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Deposit a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to

evaporate, leaving a thin film of the compound.

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition:

Collect a background spectrum of the empty sample compartment (or a blank KBr pellet).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance as

a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile and thermally stable compound like this, Gas Chromatography-Mass

Spectrometry (GC-MS) is a suitable method.[6]

Ionization (Electron Ionization - EI):

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)

in the ion source.[7][8]

This causes the molecules to ionize and fragment.[7]

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.
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Caption: General workflow from synthesis to structural elucidation.

Predicted Mass Spectrometry Fragmentation of 3-
Formylphenyl 3-chlorobenzoate
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Predicted EI Mass Spectrometry Fragmentation
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Caption: Predicted fragmentation pathway in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. researchgate.net [researchgate.net]

3. NMR Sample Preparation [nmr.chem.umn.edu]

4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

5. drawellanalytical.com [drawellanalytical.com]

6. Electron ionization - Wikipedia [en.wikipedia.org]

7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

8. chromatographyonline.com [chromatographyonline.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b2655669?utm_src=pdf-body-img
https://www.benchchem.com/product/b2655669?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Phenols/Reactivity_of_Phenols/Other_Reactions_of_Phenol
https://www.researchgate.net/publication/250397700_Phase_transfer_catalysed_esterification_of_phenols_with_aliphatic_acid_chlorides
https://nmr.chem.umn.edu/samprep.html
https://www.alwsci.com/news/how-to-prepare-and-run-an-nmr-sample-85160307.html
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://en.wikipedia.org/wiki/Electron_ionization
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.chromatographyonline.com/view/essential-guide-electron-ionization-gc-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2655669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic analysis of 3-Formylphenyl 3-
chlorobenzoate (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2655669#spectroscopic-analysis-of-3-formylphenyl-
3-chlorobenzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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